molecular formula C25H20F2O5 B11624348 Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

Cat. No.: B11624348
M. Wt: 438.4 g/mol
InChI Key: FLLJDNLEOSHXIV-UHFFFAOYSA-N
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Description

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class This compound is characterized by its complex structure, which includes a benzofuran core substituted with various functional groups, such as ethyl ester, difluorobenzyl, and methoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl bromide and a base such as potassium carbonate.

    Esterification: The carboxylic acid group on the benzofuran core can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, bases, and acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides (e.g., bromine, chlorine) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: Its chemical properties may be exploited in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, preventing substrate binding or catalysis.

    Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate: Lacks the difluorobenzyl group, which may result in different chemical properties and biological activities.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its reactivity and solubility.

    2-(4-Methoxyphenyl)benzofuran-3-carboxylic acid: Lacks the ester and difluorobenzyl groups, which may influence its chemical behavior and applications.

Properties

Molecular Formula

C25H20F2O5

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 5-[(2,4-difluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H20F2O5/c1-3-30-25(28)23-20-13-19(31-14-16-4-7-17(26)12-21(16)27)10-11-22(20)32-24(23)15-5-8-18(29-2)9-6-15/h4-13H,3,14H2,1-2H3

InChI Key

FLLJDNLEOSHXIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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